molecular formula C11H9NO3 B1330672 4-Hydroxy-8-methylquinoline-2-carboxylic acid CAS No. 35975-56-5

4-Hydroxy-8-methylquinoline-2-carboxylic acid

Cat. No.: B1330672
CAS No.: 35975-56-5
M. Wt: 203.19 g/mol
InChI Key: ADSHTOPIOBVQEW-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the fourth position, a methyl group at the eighth position, and a carboxylic acid group at the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-Hydroxy-8-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve the efficiency and yield of the desired product while minimizing environmental impact .

Chemical Reactions Analysis

4-Hydroxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-8-methylquinoline-2-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

4-Hydroxy-8-methylquinoline-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

8-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSHTOPIOBVQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323090
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-56-5
Record name NSC403027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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